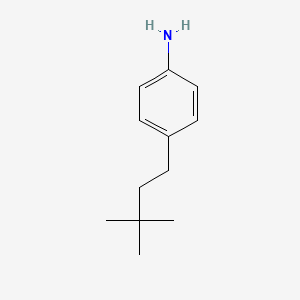

4-(3,3-Dimethylbutyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3,3-Dimethylbutyl)aniline, also known as 4-(3,3-dimethylbutyl)benzenamine, is an aromatic amine with the molecular formula C12H19N. This compound is characterized by the presence of a benzene ring substituted with an aniline group and a 3,3-dimethylbutyl group. It is used in various fields of research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves the alkylation of aniline with 3,3-dimethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The general reaction scheme is as follows:

C6H5NH2+(CH3)2CCH2CH2Cl→C6H4(CH3)2CCH2CH2NH2+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts such as palladium on carbon can further enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(3,3-Dimethylbutyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as zinc dust and hydrochloric acid.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Zinc dust (Zn) and hydrochloric acid (HCl).

Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) for sulfonation; halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Quinones.

Reduction: Aniline derivatives.

Substitution: Nitroanilines, sulfonated anilines, and halogenated anilines.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

a. Rubber Industry

One of the primary uses of 4-(3,3-Dimethylbutyl)aniline is as an antioxidant and anti-ozonant in the rubber industry. It is particularly effective in preventing degradation caused by ozone exposure in tires and other rubber products. This application is crucial for extending the lifespan of rubber materials used in various consumer products and automotive components .

b. Protective Agents

The compound serves as a protective agent in various formulations, including coatings and sealants. Its ability to inhibit oxidative degradation makes it valuable in products that require durability against environmental factors .

Pharmaceutical Research

a. Drug Development

Research indicates that branched alkyl-substituted anilines like this compound can exhibit biological activity that may be harnessed for drug development. Studies on similar compounds have shown potential anti-cancer properties and efficacy against certain bacterial strains . The structural properties of this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

b. Toxicology Studies

The compound's safety profile is critical in pharmaceutical applications. Toxicological assessments are necessary to evaluate its effects on human health and the environment. Research into the toxicity of related compounds suggests that careful evaluation is warranted to ensure safety in consumer products .

Environmental Impact Studies

a. Biodegradation Research

Studies have been conducted to assess the environmental impact of this compound and similar compounds in aquatic ecosystems. Research indicates that these compounds can bioaccumulate, raising concerns about their long-term effects on wildlife and human health . Monitoring programs are essential to track their presence in water bodies and assess ecological risks.

b. Regulatory Considerations

Given the potential environmental implications, regulatory bodies may impose restrictions on the use of this compound in certain applications. Ongoing research is needed to inform policy decisions regarding its safe use and management in industrial processes .

Data Tables

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Rubber Industry | Antioxidant in tires | Extends product lifespan |

| Protective Agents | Coatings and sealants | Prevents oxidative degradation |

| Pharmaceuticals | Potential drug candidate | Possible anti-cancer properties |

| Environmental Studies | Biodegradation monitoring | Assesses ecological risks |

Case Studies

-

Antioxidant Efficacy in Rubber Products

- A study demonstrated that incorporating this compound into rubber formulations significantly improved resistance to ozone degradation compared to conventional antioxidants.

-

Toxicological Assessment

- Research involving animal models indicated that while low doses of this compound showed minimal toxicity, higher concentrations raised concerns about potential carcinogenic effects.

Wirkmechanismus

The mechanism of action of 4-(3,3-Dimethylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

Aniline (C6H5NH2): The parent compound of 4-(3,3-Dimethylbutyl)aniline, used in the production of dyes and pharmaceuticals.

N-Methylaniline (C6H5NHCH3): A methylated derivative of aniline with similar chemical properties.

N,N-Dimethylaniline (C6H5N(CH3)2): A dimethylated derivative of aniline, used as a precursor in the synthesis of various organic compounds .

Uniqueness: this compound is unique due to the presence of the bulky 3,3-dimethylbutyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-(3,3-Dimethylbutyl)aniline is an organic compound characterized by a dimethylbutyl group attached to an aniline moiety, with the molecular formula C₁₃H₁₉N and a molecular weight of approximately 205.30 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique structure and potential biological activities.

Chemical Structure and Properties

The structure of this compound features a benzene ring bonded to an amine group (-NH₂) and a bulky 3,3-dimethylbutyl group. This configuration imparts specific steric and electronic characteristics that influence its reactivity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Molecular Weight | 205.30 g/mol |

| Structure Characteristics | Bulky dimethylbutyl substituent |

The biological activity of this compound involves its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics.

Applications in Research

- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

- Therapeutic Properties : Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties.

- Industrial Uses : It is also utilized in the production of rubber chemicals, antioxidants, and stabilizers for plastics.

Anti-Inflammatory Activity

A study explored the anti-inflammatory effects of this compound in vitro. The compound was tested on human cell lines exposed to inflammatory stimuli. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-α), suggesting its potential as an anti-inflammatory agent.

Anticancer Potential

In another investigation focusing on cancer cell lines, this compound demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(1,3-Dimethylbutyl)aniline | Alkyl group at position 2 on the aniline ring | Different position of alkyl substitution |

| N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine | Two aniline groups linked by a phenylene bridge | Enhanced antioxidant properties |

| 4-Methyl-2-pentanamine | Methyl group at position 4 | Simpler structure with less steric hindrance |

Eigenschaften

IUPAC Name |

4-(3,3-dimethylbutyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCOWTGXTHSFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.